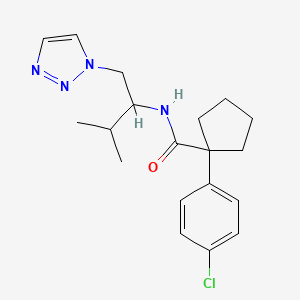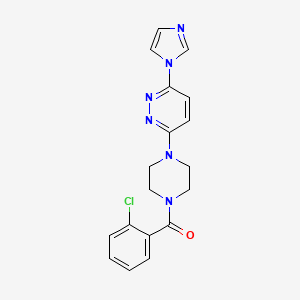![molecular formula C19H14N6O4 B2655215 2-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899966-66-6](/img/structure/B2655215.png)
2-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Chemical Properties
2-Nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide belongs to a class of compounds that have been studied for their unique chemical properties and potential applications in various fields. A study by Ochi and Miyasaka (1983) details the synthesis of related compounds, highlighting the chemical reactions and processes involved in their creation, which could be relevant for the synthesis of this specific compound (Ochi & Miyasaka, 1983).
Antimicrobial and Antitubercular Properties
The antimicrobial and antitubercular properties of similar compounds have been the subject of various studies. For example, Nuermberger et al. (2008) investigated the bactericidal and sterilizing activity of a regimen containing PA-824, which is structurally related to the compound , showing its effectiveness in treating tuberculosis (Nuermberger et al., 2008). Another study by Yoshida et al. (2005) on benzothiazole derivatives, which share some structural similarities, showed selective cytotoxicity against tumorigenic cell lines (Yoshida et al., 2005).
Applications in Organic Synthesis
The compound and its derivatives have applications in organic synthesis, as evidenced by research on related pyrazole derivatives. Titi et al. (2020) explored the synthesis and characterization of pyrazole derivatives, identifying their potential in forming bioactive compounds (Titi et al., 2020).
Potential in Drug Design
Studies on compounds with similar structures indicate potential applications in drug design. Research by Bondock et al. (2008) into heterocycles incorporating antipyrine moiety, which share some structural features, demonstrated their potential as antimicrobial agents (Bondock et al., 2008).
Chemical Properties and Reactions
Research into the chemical properties and reactions of similar compounds can provide insights into the behavior and potential applications of this compound. For example, Zhao et al. (2017) studied the use of related compounds in C-H amination, revealing their utility in chemical synthesis (Zhao et al., 2017).
Biological Activity
The biological activity of related compounds has been a focus of research, indicating potential medical applications for this compound. Petrie et al. (1985) studied the antiviral and antitumor activity of pyrazolo[3,4-d]pyrimidine ribonucleosides, suggesting possible therapeutic uses (Petrie et al., 1985).
properties
IUPAC Name |
N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O4/c1-12-6-8-13(9-7-12)24-17-15(10-21-24)19(27)23(11-20-17)22-18(26)14-4-2-3-5-16(14)25(28)29/h2-11H,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVSFCNACLQCPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-pyrimidinamine](/img/structure/B2655136.png)

![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide](/img/structure/B2655141.png)


![N-methyl-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide](/img/structure/B2655147.png)

![N-(2,4-dimethylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2655149.png)

![1-[2-Bromo-4-(difluoromethyl)phenyl]piperidine](/img/structure/B2655151.png)
![N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}-4-nitrobenzamide](/img/structure/B2655152.png)